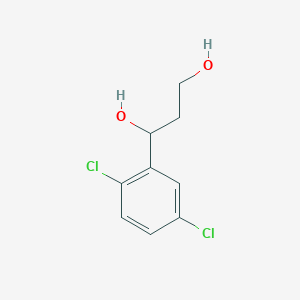
(S)-1-(2,5-Dichlorophenyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,5-Dichlorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of two chlorine atoms on a phenyl ring and a propanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dichlorophenyl)-1,3-propanediol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable chiral reagent to introduce the chiral center. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for reduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,5-Dichlorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the diol to simpler alcohols.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2,5-Dichlorophenyl)-1,3-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,5-Dichlorophenyl)-1,3-propanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorophenyl derivatives: Compounds with similar structures but different functional groups.
Chiral propanediols: Other chiral diols with varying substituents on the phenyl ring.
Uniqueness
(S)-1-(2,5-Dichlorophenyl)-1,3-propanediol is unique due to its specific chiral configuration and the presence of two chlorine atoms on the phenyl ring, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H10Cl2O2 |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10Cl2O2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
Clave InChI |
GXSOESUNSOAGEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(CCO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















